molecular formula C7H6BrF2N B2426502 3-Bromo-2,5-difluoro-4-methylaniline CAS No. 2092001-78-8

3-Bromo-2,5-difluoro-4-methylaniline

Cat. No.: B2426502
CAS No.: 2092001-78-8
M. Wt: 222.033
InChI Key: GCFNTHZRYXKNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2,5-difluoro-4-methylaniline is an organic compound with the molecular formula C7H6BrF2N and a molecular weight of 222.03 g/mol It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups

Scientific Research Applications

3-Bromo-2,5-difluoro-4-methylaniline has several applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, 3-Bromo-4-methylaniline, indicates that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5-difluoro-4-methylaniline typically involves multi-step reactions. One common method is the electrophilic aromatic substitution reaction, where aniline undergoes bromination and fluorination under controlled conditions . The reaction conditions often include the use of bromine and fluorine sources, along with catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as nitration, reduction, and halogenation, followed by purification techniques like distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5-difluoro-4-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in various substituted aniline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,5-difluoro-4-methylaniline is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-bromo-2,5-difluoro-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c1-3-4(9)2-5(11)7(10)6(3)8/h2H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFNTHZRYXKNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Br)F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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